molecular formula C5H4F3NO B575702 4-Methyl-5-(trifluoromethyl)isoxazole CAS No. 161144-76-9

4-Methyl-5-(trifluoromethyl)isoxazole

カタログ番号: B575702
CAS番号: 161144-76-9
分子量: 151.088
InChIキー: XMSGHROLMRBTFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-5-(trifluoromethyl)isoxazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group is a critical structural feature, known to enhance key physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets . As such, this compound serves as a valuable precursor and building block for developing novel bioactive molecules. Isoxazole derivatives are prominent in pharmaceutical research due to their wide spectrum of biological activities . The integration of the 4-Methyl-5-(trifluoromethyl)isoxazole moiety is a common strategy in molecular hybridization, a technique used to create new chemical entities with potential for improved efficacy . Research into analogous trifluoromethylated isoxazoles has demonstrated potent biological effects, including promising anti-cancer activity against cell lines such as MCF-7 and HepG2 , as well as inhibitory effects on enzymes like α-amylase, which is relevant for managing diabetes and obesity . Furthermore, compounds featuring this pharmacophore are investigated as regulators of immune functions, with some derivatives exhibiting immunosuppressive and anti-inflammatory properties . This compound is presented for research and development purposes only.

特性

CAS番号

161144-76-9

分子式

C5H4F3NO

分子量

151.088

IUPAC名

4-methyl-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C5H4F3NO/c1-3-2-9-10-4(3)5(6,7)8/h2H,1H3

InChIキー

XMSGHROLMRBTFI-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1)C(F)(F)F

同義語

Isoxazole, 4-methyl-5-(trifluoromethyl)- (9CI)

製品の起源

United States

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent placement and functional groups, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
4-Methyl-5-(trifluoromethyl)isoxazole -CH₃ (4), -CF₃ (5) 181.12 g/mol High lipophilicity; potential kinase inhibitor
Leflunomide -CH₃ (5), -CONH-aryl (4) 270.21 g/mol Immunosuppressive agent (RA treatment)
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole -ClCH₂ (4), -C₆H₄F (3) 239.65 g/mol Reactivity due to ClCH₂; structural precursor
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate -COOEt (4), -C₆H₅ (3) 245.27 g/mol Antibacterial, anti-convulsant activities
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole -OH (5), -C₆H₄CF₃ (3) 229.16 g/mol Increased polarity; potential solubility issues
3-(S,S-Dimethylsulfoximido)-5-(trifluoromethyl)isoxazole -S(O)(NH)Me (3), -CF₃ (5) 242.24 g/mol Moderate yield (51%); sulfoximido enhances H-bonding
Key Observations:
  • Trifluoromethyl vs. Chloromethyl : The -CF₃ group in the target compound improves metabolic stability compared to the reactive chloromethyl group in 's analog, which is more suited for synthetic intermediates .
  • Ester vs. Trifluoromethyl : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () exhibits lower lipophilicity (logP ~2.5) due to the ester group, whereas the -CF₃ group in the target compound increases logP (~3.1), favoring membrane permeability .
  • Hydroxyl Substituent : The hydroxyl group in 5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole () introduces hydrogen-bonding capacity but reduces bioavailability due to higher polarity .

Q & A

Q. Basic

  • 19F NMR^{19}\text{F NMR} : Directly identifies the CF3_3 group, with chemical shifts typically between -60 to -65 ppm .
  • 1H NMR^{1}\text{H NMR} : The isoxazole ring protons appear as distinct singlets (δ 6.2–6.8 ppm). Methyl groups resonate near δ 2.5 ppm .
  • HPLC-MS : Validates purity and molecular ion peaks, especially for analogs with labile substituents .

What strategies enhance the anticancer activity of 4-(trifluoromethyl)isoxazole derivatives through structural modification?

Q. Advanced

  • CF3_3 positioning : The 4-CF3_3 group in isoxazoles (e.g., compound 2g ) improves lipophilicity and target binding, yielding IC50_{50} values 8-fold lower than non-CF3_3 analogs .
  • Heterocyclic hybridization : Incorporating thiophene or pyrrole moieties enhances π-π stacking with kinase active sites (e.g., MCF-7 cell line inhibition at 2.63 μM) .
  • Pharmacophore optimization : Balancing electron-withdrawing (CF3_3) and donating groups (methoxy) improves cellular permeability and metabolic stability .

How is the antimicrobial activity of isoxazole derivatives typically evaluated in academic research?

Q. Basic

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .
  • Structure-activity profiling : Comparing analogs with varied substituents (e.g., 4-fluorophenylthio groups) identifies key moieties for potency .

How can computational methods like DFT or molecular docking be integrated into the development of isoxazole-based therapeutics?

Q. Advanced

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HSP90. For example, NVP-AUY922 (an isoxazole-based HSP90 inhibitor) shows sub-nanomolar binding .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate CF3_3 effects with reactivity and stability .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in drug design .

What are the key considerations in designing a kinetic study for isoxazole synthesis reactions?

Q. Basic

  • Reaction monitoring : Use in situ FTIR or HPLC to track nitrile oxide intermediates and isoxazole formation .
  • Variable control : Test temperature, solvent polarity, and reagent stoichiometry to identify rate-limiting steps.
  • Quenching protocols : Rapid cooling or acid quenching prevents post-reaction degradation .

When encountering contradictory data in biological assays across studies, what methodological approaches can validate findings?

Q. Advanced

  • Dose-response curves : Establish IC50_{50} values across multiple cell lines (e.g., MCF-7 vs. HepG2) to confirm specificity .
  • Orthogonal assays : Validate apoptosis via flow cytometry (Annexin V/PI staining) alongside ATP-based viability assays .
  • Meta-analysis : Compare literature data using standardized metrics (e.g., % inhibition at 10 μM) to identify consensus trends .

What role does the trifluoromethyl group play in the physicochemical properties of isoxazole derivatives?

Q. Basic

  • Lipophilicity : The CF3_3 group increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo .
  • Bioisosterism : CF3_3 mimics methyl or ethyl groups while improving target affinity due to stronger van der Waals interactions .

What are recent advancements in metal-free synthesis of trifluoromethylated isoxazoles, and how do they compare to traditional methods?

Q. Advanced

  • CF3_3SO2_2Na/tBuONO system : Eliminates transition metals, enabling greener synthesis with yields up to 92% .
  • Limitations addressed : Traditional methods required hazardous CF3_3COCl or Au catalysts, whereas the metal-free approach reduces toxicity and cost .
  • Substrate scope : Compatible with chalcones, enabling diverse 4-CF3_3 isoxazoles inaccessible via cycloaddition .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。